2-异硫氰酸酯-3-甲基丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

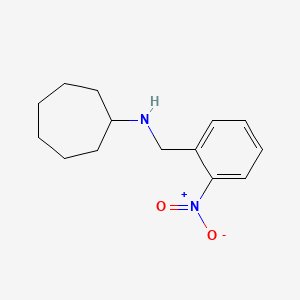

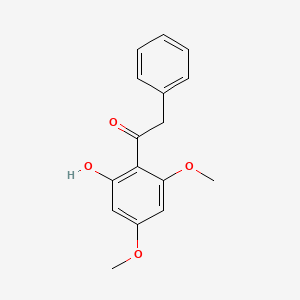

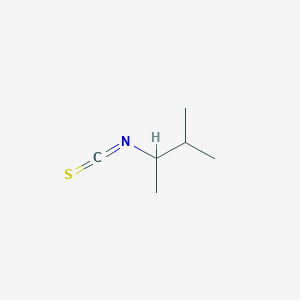

2-Isothiocyanato-3-methylbutane is a chemical compound that has attracted a lot of attention from researchers due to its unique properties and potential applications. It is a colorless to yellow liquid with a sharp green, irritating aroma .

Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis

The molecular formula of 2-Isothiocyanato-3-methylbutane is C6H11NS . Its average mass is 129.223 Da and its monoisotopic mass is 129.061218 Da .Chemical Reactions Analysis

The conditions used for substitution reactions by the SN2 mechanism often lead to elimination . The reaction of 2-bromopropane with sodium ethoxide in ethanol provides a good example . Elimination to give propene competes with substitution to give ethyl isopropyl ether .Physical And Chemical Properties Analysis

2-Isothiocyanato-3-methylbutane is a colorless to yellow liquid with a sharp green, irritating aroma . Its boiling point is 183-184°C, and its density is 0.94 g/cm3 .科学研究应用

香气化合物分析

对埃利希途径的研究,该途径涉及氨基酸转化为发酵食品中的各种化合物,包括醇和酸,提供了香气化合物分析和定量方面的见解。Matheis、Granvogl 和 Schieberle (2016) 的一项研究开发了一种方法,用于定量和手性分析与升亮氨酸降解相关的代谢物,提供了一种衡量发酵食品中降解机制的方法。这项研究可以为各种产品中复杂香气成分的分析提供信息 (Matheis, Granvogl, & Schieberle, 2016)。

生物燃料生产

生物燃料的发酵生产,例如异丁烯和异丁醇,代表了一个重要的研究领域,对可再生能源有影响。van Leeuwen 等人(2012 年)的一篇综述讨论了从糖到异丁烯的发酵途径,异丁烯是一种具有替代石化产品潜力的生物基化学品。这项工作强调了在厌氧条件下实现经济可行产率和生产率所需的代谢工程 (van Leeuwen 等,2012)。

发酵中的代谢途径

支链醛在发酵过程中的代谢,例如由木糖葡萄球菌进行的代谢,提供了有关源自支链氨基酸的感官代谢物生产的宝贵信息。Beck、Hansen 和 Lauritsen (2002) 的一项研究表征了这种细菌的代谢物产生,鉴定了以前未报告为代谢物的几种化合物,并阐明了支链醛氧化的动力学 (Beck, Hansen, & Lauritsen, 2002)。

安全和危害

作用机制

Target of Action

3-Methyl-2-butyl isothiocyanate, also known as 3-Methyl-2-butylisothiocyanate or 2-Isothiocyanato-3-methylbutane, is a type of isothiocyanate (ITC), a class of compounds known for their bioactive properties

Biochemical Pathways

ITCs, including 3-Methyl-2-butyl isothiocyanate, are derived from the enzymatic hydrolysis of glucosinolates, secondary metabolites abundant in the botanical order Brassicales . ITCs can modulate a large number of cancer-related targets or pathways, including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .

Pharmacokinetics

Itcs are generally metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

Itcs in general have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Action Environment

The bioactivity of itcs can be influenced by factors such as ph and the presence of certain cofactors .

属性

IUPAC Name |

2-isothiocyanato-3-methylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVRRVJBEIYPRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337070 |

Source

|

| Record name | 2-Isothiocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isothiocyanato-3-methylbutane | |

CAS RN |

201224-92-2 |

Source

|

| Record name | 2-Isothiocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201224-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)